![molecular formula C17H23N3O4S B2551884 Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate CAS No. 2034499-04-0](/img/structure/B2551884.png)
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
The preparation of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved refluxing a mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate in absolute ethanol for 8 hours . The completion of the reaction was monitored by TLC .Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis and evaluation of Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates have been explored, demonstrating the formation of N,N′-disubstituted piperazine derivatives through reactions with secondary amines and piperazine (Vasileva et al., 2018).
Research into N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates has highlighted their synthesis and in-vitro antibacterial activity, showcasing the methodological advancements in creating such compounds (Sharma & Jain, 2008).
Biological Activities and Applications
Microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which incorporate ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, has been investigated for their antimicrobial, antilipase, and antiurease activities, highlighting potential therapeutic applications (Başoğlu et al., 2013).
A study on the reduction, Mannich reaction, and antimicrobial activity evaluation of 1,2,4-triazol-3-one derivatives, including ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, has shown these compounds to exhibit good activity against test microorganisms, suggesting potential for antimicrobial drug development (Fandaklı et al., 2012).
Structural and Spectroscopic Studies
- Investigations into complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) have provided insights into their chemical structure and potential applications in materials science (Prakash et al., 2014).
properties
IUPAC Name |
ethyl 4-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-2-23-17(22)20-9-7-19(8-10-20)16(21)14-4-3-6-18-15(14)24-13-5-11-25-12-13/h3-4,6,13H,2,5,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIMXQTSFFLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.